physical and chemical properties of 2-Bromo-2-(4-nitrophenyl)acetonitrile
physical and chemical properties of 2-Bromo-2-(4-nitrophenyl)acetonitrile
Synonyms:
Executive Summary & Molecular Identity
2-Bromo-2-(4-nitrophenyl)acetonitrile is a highly functionalized benzylic halide characterized by the presence of three distinct reactive centers: a labile benzylic bromide, an electron-withdrawing nitrile group, and a para-nitro moiety. This unique "push-pull" electronic structure—where the nitro group pulls electron density across the aromatic ring and the nitrile group acidifies the
It serves as a critical intermediate in the synthesis of glycidic nitriles (via Darzens condensation) , indole derivatives , and complex heterocyclic pharmaceuticals . Researchers utilizing this compound must account for its lachrymatory properties and high susceptibility to hydrolysis under basic conditions.
Physicochemical Data Profile[3]
| Property | Value | Context/Notes |
| Molecular Formula | High degree of unsaturation.[1] | |
| Molecular Weight | 241.04 g/mol | |
| Appearance | Light yellow crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 78–80 °C | Sharp melting point indicates high purity; broadens significantly with moisture. |
| Boiling Point | ~332 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Density | ~1.70 g/cm³ | Significantly denser than water. |
| Solubility | Soluble in DCM, EtOAc, THF | Poorly soluble in water; hydrolyzes slowly in aqueous suspension. |
| pKa ( | ~10–11 (Estimated) | The |
Synthetic Routes & Production Protocols
The synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile typically proceeds via the bromination of the active methylene group of 4-nitrobenzyl cyanide . Two primary pathways exist: radical bromination (NBS) and ionic bromination (
Pathway A: Radical Bromination (Recommended for Lab Scale)
This method minimizes by-products associated with ring bromination.
Reagents:
-
Precursor: 4-Nitrobenzyl cyanide (CAS 555-21-5)[3]
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (
) or Acetonitrile ( )
Protocol:
-
Dissolution: Dissolve 10.0 mmol of 4-nitrobenzyl cyanide in 50 mL of anhydrous
(or acetonitrile if avoiding chlorinated solvents) under an argon atmosphere. -
Addition: Add 10.5 mmol (1.05 eq) of NBS and 0.1 mmol of AIBN.
-
Initiation: Heat the mixture to reflux (76°C for
). The reaction is initiated when the succinimide rises to the surface (in ). -
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The benzylic bromide typically runs faster than the nitrile precursor.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol/hexane to yield light yellow needles.
Pathway B: Ionic Bromination (Industrial/Scale-Up)
Uses elemental bromine in glacial acetic acid. This relies on the enol/enamine-like character of the nitrile anion.
Protocol Note:
-
Caution: This reaction is exothermic.
-
Mechanism: The electron-withdrawing nitro group makes the
-protons acidic. Addition of leads to rapid substitution.
Synthesis & Reactivity Visualization
The following diagram illustrates the synthesis and downstream reactivity pathways.
Caption: Synthesis via radical bromination and major downstream electrophilic pathways.
Chemical Reactivity & Applications[4][5][6]
The "Super-Electrophile" Mechanism
The carbon-bromine bond in this molecule is exceptionally labile due to the stabilizing resonance of the benzylic carbocation and the inductive effect of the nitrile.
-
SN2 Reactivity: It reacts violently with soft nucleophiles (thiols, phosphines) and readily with amines.
-
Darzens Condensation: In the presence of a base (e.g., NaOEt) and a carbonyl compound (aldehyde/ketone), the
-proton is removed to form a carbanion, which attacks the carbonyl. The subsequent intramolecular displacement of the bromide yields an -epoxy nitrile (glycidic nitrile).
Vicarious Nucleophilic Substitution (VNS) Context
While 4-nitrobenzyl derivatives are classic substrates for VNS, the presence of the
Experimental Considerations (Causality)
-
Moisture Sensitivity: The electron-deficient nitrile carbon is susceptible to hydrolysis. If the reaction mixture is wet, the nitrile will hydrolyze to the amide or carboxylic acid, contaminating the product.
-
Base Selection: Strong, bulky bases (e.g., t-BuOK) may favor elimination (forming the carbene or stilbene derivatives) over substitution. Use weaker bases (
, ) for substitution reactions.
Handling, Safety, and Stability (Self-Validating Systems)
CRITICAL WARNING: This compound is a potent lachrymator (tear gas agent) and skin irritant. It shares structural homology with bromoacetonitrile and benzyl bromide.
Safety Protocol
-
Containment: All weighing and manipulation must occur inside a functioning chemical fume hood.
-
Quenching (Self-Validation): Before disposing of glassware, rinse with a 10% aqueous solution of Sodium Thiosulfate (
).-
Logic: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromine to form a water-soluble, non-volatile thiosulfate ester, effectively neutralizing the lachrymatory hazard.
-
-
Storage: Store at 2–8°C under inert gas (
or Ar). The compound degrades (darkens) upon exposure to light and moisture, releasing HBr.
Stability Indicators
-
Visual Check: Pure compound is pale yellow. Dark orange/brown coloration indicates decomposition (liberation of
or species). -
Melting Point Depression: A shift from the 78–80°C range by >2°C indicates significant hydrolysis or dimerization.
References
-
Sigma-Aldrich. (n.d.). (4-Bromo-2-nitro-phenyl)-acetonitrile Product Data. Link(Note: While specific datasheets for the para-isomer are rare, general handling for nitrobenzyl bromides applies).
-
ChemicalBook. (2025). 2-Bromo-2-(4-nitrophenyl)acetonitrile Properties and Suppliers. Link
-
Organic Syntheses. (1928). p-Nitrobenzyl Cyanide Synthesis (Precursor Preparation). Org. Synth. 8, 84. Link
-
Fisher Scientific. (2021).[4] Safety Data Sheet: alpha-Bromo-4-nitrotoluene (Analogous Hazard Data). Link
-
BenchChem. (2025).[5] Synthesis of Arylacetonitriles via Nucleophilic Substitution. Link
